molecular formula C16H13ClN2O2 B4987828 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione

3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione

Cat. No. B4987828
M. Wt: 300.74 g/mol
InChI Key: UXWHIYXCQLBODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinedione derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been proposed that this compound may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. The exact mechanism by which this compound exerts its anti-inflammatory and antiviral effects is still under investigation.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione has been shown to exhibit potent antitumor, anti-inflammatory, and antiviral effects in vitro. However, its biochemical and physiological effects in vivo have not been extensively studied. It is unclear whether this compound can be administered safely to humans and what potential side effects it may have.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione in lab experiments is its potent antitumor activity against various cancer cell lines. This compound may be a useful tool for studying the mechanisms of cancer cell growth and division. Additionally, 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione may be a useful tool for studying the mechanisms of inflammation and viral replication. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are several future directions for the study of 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and biochemical and physiological effects in vivo. This will help to determine whether this compound has potential therapeutic applications in humans. Additionally, it may be useful to investigate the potential side effects of this compound and to develop methods for minimizing its toxicity. Another direction is to explore the potential of 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione as a lead compound for the development of new antitumor, anti-inflammatory, and antiviral agents. By modifying the structure of this compound, it may be possible to develop more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid followed by cyclization using acetic anhydride. The resulting compound is then purified by recrystallization to obtain the desired product. This synthesis method has been established as a reliable and efficient way to produce 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione in high yields.

Scientific Research Applications

3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Furthermore, 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-pyridin-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-13-6-4-11(5-7-13)9-12-10-15(20)19(16(12)21)14-3-1-2-8-18-14/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWHIYXCQLBODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione

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